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Abstract

Itopride N-Oxide (CAS: 141996-98-7) is the primary and pharmacologically inactive metabolite
of Itopride, a prokinetic agent used in the treatment of various gastrointestinal motility
disorders.[1][2][3] This document provides a detailed technical overview of Itopride N-Oxide,
encompassing its chemical properties, metabolic formation, and analytical characterization. It is
intended to serve as a comprehensive resource for professionals in pharmaceutical research
and development, offering insights into its role in drug metabolism, impurity profiling, and
stability studies. The information presented is compiled from peer-reviewed literature and
technical data sheets, with a focus on experimental protocols and quantitative data.

Chemical and Physical Properties

Itopride N-Oxide is an essential reference standard for the development and validation of
analytical methods, impurity profiling, and stability testing of Itopride-based pharmaceutical
products.[2][4] Its key physicochemical properties are summarized in the table below.
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Property Value Reference
CAS Number 141996-98-7
Molecular Formula C20H26N205
Molecular Weight 374.43 g/mol
Monoisotopic Mass 374.184 g/mol
2-[4-[[(3,4-
dimethoxybenzoyl)amino]meth
IUPAC Name
yllphenoxy]-N,N-
dimethylethanamine oxide
N-[[4-[2-
(Dimethyloxidoamino)ethoxy]p
Synonyms henylmethyl]-3,4-

dimethoxybenzamide; Itopride

Impurity B

Metabolism and Pharmacokinetics
Metabolic Pathway

Itopride is extensively metabolized in the liver, with the primary pathway being N-oxidation of
the dimethylamino group to form Itopride N-Oxide. This reaction is catalyzed by the Flavin-
containing monooxygenase (FMO) enzyme system, specifically the FMO3 isoform in the adult
human liver. Unlike many other prokinetic agents, the cytochrome P450 (CYP) enzyme system,
particularly CYP3A4, does not play a significant role in the metabolism of Itopride. This
minimizes the risk of drug-drug interactions with CYP3A4 inhibitors.

The metabolic conversion of Itopride to its N-oxide metabolite is the major route of elimination.
Following oral administration of Itopride, a significant portion is excreted in the urine as Itopride
N-Oxide.

Flavin-containing monooxygenase 3 < Catalyzes _ Itopride N-oxidation Itopride N-Oxide
(FMO3) (C20H26N204) (C20H26N20s)
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Metabolic pathway of Itopride to Itopride N-Oxide.

Pharmacokinetic Data

The pharmacokinetics of Itopride and the formation of Itopride N-Oxide can be influenced by
genetic polymorphisms in the FMO3 gene. Individuals with certain FMO3 genotypes may
exhibit a slower metabolic conversion of Itopride, leading to higher plasma concentrations of
the parent drug and lower concentrations of the N-oxide metabolite.

Parameter Description Value Reference

Parent Drug Itopride

Time to reach peak _
Tmax ) ~35 minutes
plasma concentration

t1/2 Elimination half-life ~6 hours

Metabolite Itopride N-Oxide

Percentage of oral
Urinary Excretion Itopride dose excreted  75.4%

as N-oxide

Synthesis and Formation

While Itopride N-Oxide is primarily a metabolite, its chemical synthesis is crucial for its use as
a reference standard. Detailed synthetic procedures for Itopride N-Oxide are not extensively
published; however, it is generally prepared by the controlled oxidation of Itopride.

The synthesis of the parent compound, Itopride, typically involves the reaction of 4-[2-
(dimethylamino)ethoxy]benzylamine with 3,4-dimethoxybenzoyl chloride. Various synthetic
routes for the benzylamine intermediate have been described, often starting from 4-
hydroxybenzaldehyde.
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Intermediate Synthesis

4-Hydroxybenzaldehyde

Etherification with
2-dimethylaminoethyl chloride

Reaction with
hydroxylamine hydrochloride

Reduction

4 Final Synthesis

4-[2-(dimethylamino)ethoxy]benzylamine 3,4-dimethoxybenzoyl chloride

Condensation Reaction

Itopride

-

Click to download full resolution via product page

Generalized workflow for the synthesis of Itopride.

Analytical Methodologies
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The identification and quantification of Itopride N-Oxide are critical for pharmacokinetic
studies, stability testing, and quality control of Itopride formulations. High-Performance Liquid
Chromatography (HPLC) and Mass Spectrometry (MS) are the most common analytical
techniques employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is widely used for the separation of Itopride from its
metabolites and degradation products, including Itopride N-Oxide. Stability-indicating HPLC
methods are essential for assessing the degradation of Itopride under various stress
conditions.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To separate Itopride from its degradation products, including Itopride N-Oxide.

¢ Instrumentation: A standard HPLC system equipped with a PDA detector.

e Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 um patrticle size).

» Mobile Phase: A mixture of methanol and water (e.g., 55:45, v/v). Isocratic elution is often
sufficient.

e Flow Rate: 1.0 mL/min.

» Detection Wavelength: 215 nm.

e Sample Preparation:

[¢]

Prepare a stock solution of Itopride in a suitable solvent (e.g., methanol).

[¢]

Subject the stock solution to forced degradation conditions (e.g., acid, base, oxidation,
heat, photolysis) as per ICH guidelines.

[¢]

Neutralize the stressed samples if necessary.

[e]

Dilute the samples to an appropriate concentration with the mobile phase.
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o Inject the samples into the HPLC system.

o Data Analysis:

o lIdentify the peaks corresponding to Itopride and Itopride N-Oxide by comparing their
retention times with those of reference standards.

o Assess the peak purity using the PDA detector.

o Quantify the amount of Itopride and its degradation products.

Mass Spectrometry (MS)

Electrospray lonization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the
structural elucidation and sensitive quantification of Itopride N-Oxide. In positive ionization
mode, Itopride N-Oxide typically forms a protonated molecule [M+H]*.

Compound Monoisotopic Mass Expected [M+H]*
Itopride 358.189 Da ~359.196
Itopride N-Oxide 374.184 Da ~375.191

Pharmacological Activity and Toxicology

Itopride N-Oxide is considered an inactive metabolite of Itopride. The prokinetic effects of
Itopride are attributed to its dual mechanism of action as a dopamine D2 receptor antagonist
and an acetylcholinesterase inhibitor.

Toxicological data specifically for Itopride N-Oxide is limited. However, a material safety data

sheet for Itopride N-Oxide indicates a low order of acute toxicity (LD50/LC50 >10,000 mg/kg)
and no reported carcinogenicity, teratogenicity, or reproductive effects. The product is intended
for research and development use only.

Conclusion

Itopride N-Oxide is a key molecule in the study of the prokinetic drug Itopride. A thorough
understanding of its formation, properties, and analytical determination is essential for drug
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development professionals. Its primary role as an inactive metabolite makes it a critical
component in pharmacokinetic and safety assessments of Itopride. The use of Itopride N-
Oxide as a reference standard is indispensable for ensuring the quality, safety, and efficacy of
Itopride-containing pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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